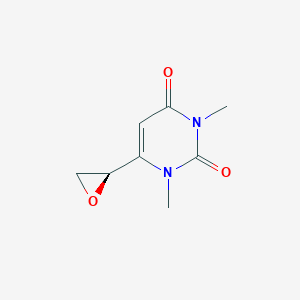![molecular formula C19H20Cl2N2O3 B238407 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as MPB-55, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the benzamide class of compounds and has been synthesized using a variety of methods.
Mécanisme D'action
The exact mechanism of action of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of conditions such as Alzheimer's disease. Additionally, this compound has been shown to have analgesic properties, making it a potential treatment for pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, this compound has been shown to have a relatively low toxicity, which makes it safer to use in lab experiments than some other compounds. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of potential future directions for research on 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted treatments for conditions such as inflammation and pain. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been achieved using a number of different methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 3-methoxy-4-(pentanoylamino)aniline in the presence of a base such as pyridine. The resulting product is then purified using techniques such as column chromatography.
Applications De Recherche Scientifique
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C19H20Cl2N2O3 |
|---|---|
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-3-4-8-17(24)23-15-10-9-12(11-16(15)26-2)22-19(25)13-6-5-7-14(20)18(13)21/h5-7,9-11H,3-4,8H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
JDZWVFIOUVMARR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)